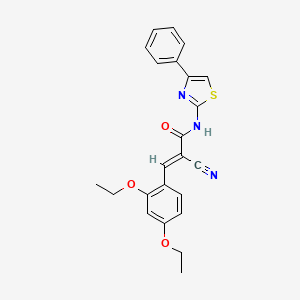![molecular formula C18H17N3O3 B4845801 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4845801.png)
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Übersicht
Beschreibung
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole, also known as BPNM, is a chemical compound that has been widely studied for its potential applications in scientific research. BPNM is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in a variety of cellular processes including gene expression, metabolism, and cell growth. 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells.
Biochemical and Physiological Effects
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has several advantages for use in laboratory experiments, including its high potency and selectivity for specific signaling pathways. 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is also relatively easy to synthesize and has good stability in aqueous solutions. However, 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole, including the development of new synthetic methods for its production, the investigation of its potential applications in additional scientific research fields, and the exploration of its mechanism of action and potential side effects. Additionally, the use of 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole in combination with other drugs or therapies may be explored to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies. In cardiovascular research, 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-nitro-1-[(2-phenylphenoxy)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-18(21(22)23)14(2)20(19-13)12-24-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURPLHVKTSQYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(biphenyl-2-yloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4845733.png)

![4-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4845741.png)
![6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845745.png)
![3,6-dicyclopropyl-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4845752.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)
![3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4845762.png)

![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)
![1-{2-[2-(2-chlorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4845781.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4845785.png)
![N-[2-(tert-butylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4845797.png)
![benzyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4845803.png)